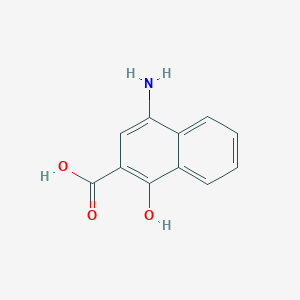

4-Amino-1-hydroxy-2-naphthoic acid

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

4-amino-1-hydroxynaphthalene-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H9NO3/c12-9-5-8(11(14)15)10(13)7-4-2-1-3-6(7)9/h1-5,13H,12H2,(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FGVNXCHIPUMQON-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=CC(=C2O)C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H9NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80342495 | |

| Record name | 4-Amino-1-hydroxy-2-naphthoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80342495 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

203.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

13065-87-7 | |

| Record name | 4-Amino-1-hydroxy-2-naphthoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80342495 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Synthetic Strategies for 4 Amino 1 Hydroxy 2 Naphthoic Acid and Its Structural Analogues

Regioselective Synthesis Methodologies for 4-Amino-1-hydroxy-2-naphthoic Acid

The precise placement of amino, hydroxyl, and carboxylic acid groups on the naphthalene (B1677914) ring is a key challenge in the synthesis of this compound. Regioselectivity is therefore a paramount consideration in the design of synthetic routes.

Derivatization from Precursor Naphthoic Acids

One common approach involves the derivatization of pre-existing naphthoic acid skeletons. These methods leverage the known reactivity of substituted naphthalenes to introduce the desired amino and hydroxyl groups in a controlled manner. For instance, starting from a suitably substituted naphthoic acid, nitration followed by reduction can introduce the amino group. Subsequent hydroxylation, often achieved through methods like diazotization followed by hydrolysis, can then install the hydroxyl group at the desired position. The success of this approach hinges on the directing effects of the substituents already present on the naphthalene ring.

A notable example is the synthesis of 7-amino-4-hydroxy-2-naphthoic acid, a positional isomer of the title compound, which has been attempted from 3-amino-2-naphthoic acid. rsc.org This highlights the strategy of utilizing readily available aminonaphthoic acids as precursors. Similarly, the synthesis of 6-amino-4-hydroxy-2-naphthoic acid, known as "carboxy γ-acid," further illustrates the derivatization approach from a different naphthoic acid precursor. rsc.org

Multi-step Synthetic Pathways for Naphthoic Acid Backbones

For example, a ruthenium-catalyzed C-H activation and double alkyne annulation has been developed for the synthesis of multisubstituted 1-naphthoic acids. researchgate.net This method offers high atom and step economy. Another approach involves a Lewis-acid-mediated rearrangement of oxabenzonorbornadienes, which can lead to the formation of 1-hydroxy-2-naphthoic acid esters, providing a novel entry to this class of compounds. nih.gov The Wittig reaction of aromatic aldehydes with specific phosphoranes has also been utilized to generate precursors that can undergo ring closure to form substituted naphthoic esters. researchgate.net

A generalized approach to multi-step synthesis involves:

Retrosynthetic Analysis: Breaking down the target molecule into simpler, commercially available starting materials. nih.gov

Forward Synthesis: Executing a sequence of reactions to build the carbon skeleton and introduce functional groups. libretexts.orgsavemyexams.com

The table below summarizes some multi-step strategies for synthesizing naphthoic acid backbones.

| Starting Materials | Key Reactions | Product Type |

| Phthalic acids/anhydrides, Alkynes | Ru-catalyzed C-H activation, [2+2+2] benzannulation | Multisubstituted 1-naphthoic acids researchgate.net |

| Oxabenzonorbornadienes | Lewis-acid-mediated acyl shift | 1-Hydroxy-2-naphthoic acid esters nih.gov |

| Aromatic aldehydes, Phosphoranes | Wittig reaction, Friedel-Crafts acylation | Amino-substituted naphthoic esters researchgate.net |

Introduction of Amino and Hydroxyl Functionalities at Specific Positions

The regioselective introduction of amino and hydroxyl groups onto the naphthalene core is a critical step. The choice of method depends on the existing substituents and the desired final arrangement.

Introduction of the Amino Group:

Nitration followed by Reduction: A classic and widely used method. The position of nitration is directed by the existing groups on the naphthalene ring. Subsequent reduction of the nitro group to an amine can be achieved using various reagents, such as tin(II) chloride or catalytic hydrogenation. A process for synthesizing 4-amino-1,8-naphthalic anhydride (B1165640) utilizes nitration and subsequent reduction of an acenaphthene (B1664957) precursor. clausiuspress.com

Bucherer Reaction: This reaction allows for the conversion of naphthols to naphthylamines. mdpi.com

Amination of Naphthoquinones: 1,4-Naphthoquinones can be aminated through various methods, including Michael addition of amines. researchgate.net

Introduction of the Hydroxyl Group:

From Naphthylamines: Diazotization of a naphthylamine followed by heating in an aqueous solution is a standard method for introducing a hydroxyl group.

Oxidation of Naphthalene: The direct oxidation of naphthalene by hydroxyl radicals has been studied, though controlling regioselectivity can be challenging. researchgate.net

Hydrolysis of Methoxy Groups: If a methoxy-substituted naphthalene is synthesized, the hydroxyl group can be unmasked by hydrolysis. orgsyn.org

From Sulfonic Acids: The synthesis of 4-hydroxy-2-naphthoic acids has been reported from sulfonic acid precursors. rsc.org

Synthesis of Substituted this compound Derivatives

The core structure of this compound can be further modified to create a library of derivatives with potentially new properties. These modifications can be made to the naphthalene ring itself or to the existing functional groups.

Strategies for Modifying the Naphthalene Ring System

Altering the substitution pattern on the naphthalene ring can significantly impact the properties of the final molecule. nih.gov

Electrophilic Aromatic Substitution: Halogenation, nitration, and sulfonation can introduce new substituents onto the naphthalene ring. The position of substitution is governed by the directing effects of the existing amino, hydroxyl, and carboxyl groups.

Cross-Coupling Reactions: Halogenated naphthoic acid derivatives can serve as handles for introducing a wide variety of substituents via cross-coupling reactions, such as Suzuki or Buchwald-Hartwig couplings. This allows for the attachment of aryl, alkyl, and other functional groups.

Annulation Reactions: Expanding the aromatic system by fusing additional rings onto the naphthalene core can lead to novel polycyclic structures. nih.gov

The following table outlines some strategies for modifying the naphthalene ring.

| Reaction Type | Reagents | Purpose |

| Electrophilic Aromatic Substitution | Halogens, Nitrating agents, Sulfonating agents | Introduction of new functional groups |

| Cross-Coupling Reactions | Palladium catalysts, Boronic acids/esters, Amines | Formation of C-C and C-N bonds |

| Annulation Reactions | Dienophiles, Lewis acids | Construction of polycyclic systems nih.gov |

Functionalization at Amino and Carboxylic Acid Groups

The amino and carboxylic acid moieties of this compound provide convenient points for further derivatization.

N-Acylation/Alkylation: The amino group can be readily acylated with acid chlorides or anhydrides to form amides, or alkylated to form secondary or tertiary amines. This can be useful for introducing new functionalities or for protecting the amino group during subsequent reactions.

Esterification/Amidation of the Carboxylic Acid: The carboxylic acid group can be converted to esters or amides. Esterification is often carried out by reaction with an alcohol under acidic conditions. Amide formation typically involves activation of the carboxylic acid (e.g., to an acid chloride) followed by reaction with an amine. The synthesis of anilides of 3-hydroxy-2-naphthoic acid has been achieved through catalysis with phosphorus (III) compounds. ucj.org.ua

These functionalization strategies allow for the fine-tuning of the molecule's properties and the attachment of various side chains, leading to a diverse range of derivatives.

Green Chemistry Approaches in this compound Synthesis

The growing emphasis on environmental sustainability in chemical manufacturing has spurred research into green chemistry approaches for the synthesis of complex molecules like this compound. Green chemistry focuses on designing processes that reduce or eliminate the use and generation of hazardous substances. While specific literature on the green synthesis of this compound is not extensively detailed, significant progress in the synthesis of its structural analogues and isomers using green methodologies highlights highly promising and applicable strategies. These approaches prioritize energy efficiency, waste minimization, and the use of renewable resources and safer reagents.

Key green strategies applicable to the synthesis of this compound and its analogues include microwave-assisted synthesis, the exploration of biocatalytic and biosynthetic pathways, the development of one-pot procedures, and the use of environmentally benign solvents.

Microwave-Assisted Synthesis

Microwave-assisted organic synthesis has emerged as a powerful tool in green chemistry, often leading to dramatic reductions in reaction times, increased product yields, and enhanced reaction selectivity compared to conventional heating methods. This technology's efficiency stems from the direct interaction of microwave radiation with polar molecules in the reaction mixture, leading to rapid and uniform heating.

A significant breakthrough in the application of this technology to related compounds is the first-ever synthesis of 5-Amino- and 7-amino-4-hydroxy-2-naphthoic acids, isomers of the target compound, which was achieved via a microwave-assisted pathway researchgate.net. This precedent strongly suggests the feasibility of adapting microwave irradiation for the efficient synthesis of this compound.

Further research on other naphthoic acid derivatives demonstrates the tangible benefits of this approach. For instance, the microwave-assisted synthesis of various 2-naphthamide (B1196476) derivatives has been shown to produce excellent yields of 91-96% in significantly shortened reaction times of only 10-15 minutes acs.org. In other syntheses, switching from conventional heating to microwave irradiation increased product yields from as low as 23% to as high as 86% mdpi.com.

Table 1: Comparison of Microwave-Assisted Synthesis Conditions for Naphthoic Acid Derivatives

| Product Type | Power (W) | Temperature (°C) | Time (min) | Yield (%) | Reference |

|---|---|---|---|---|---|

| Naphthoic Acid Derivative | 300 | 80 | 15 | 95-96 | acs.org |

| Naphthamide Derivative | 300 | 130 | 10 | 91-93 | acs.org |

| Substituted Naphthoic Acid | 200 | 60 | 15 | 92-94 | acs.org |

Biocatalytic and Biosynthetic Pathways

Biocatalysis utilizes enzymes, either isolated or within whole-cell systems, to catalyze chemical reactions with high specificity and under mild, environmentally friendly conditions (aqueous media, ambient temperature, and neutral pH). This approach circumvents the need for harsh reagents and protecting groups often required in traditional synthesis.

The biosynthesis of naturally occurring 1,4-naphthoquinones provides a blueprint for potential enzymatic routes to this compound. nih.gov In plants and bacteria, the core naphthalenoid ring is often constructed via the o-succinylbenzoate (OSB) pathway, which converts chorismate into 1,4-dihydroxy-2-naphthoate (DHNA) nih.gov. DHNA is a key intermediate and a very close structural precursor to the target molecule. A chemoenzymatic strategy could, therefore, involve the biosynthetic production of DHNA followed by enzymatic or chemical steps to introduce the amino group at the C4 position. Enzymes such as hydroxylases or aminotransferases could potentially be engineered to perform these specific transformations. nih.gov

One-Pot Synthesis Procedures

One-pot reactions, where multiple consecutive reaction steps are carried out in a single reactor without isolating intermediates, are a cornerstone of green synthesis. This methodology significantly reduces the consumption of solvents used for extraction and purification, minimizes waste generation, and saves time and energy.

The feasibility of this approach for complex naphthalene-based structures has been demonstrated. For example, a one-pot method for synthesizing amidonaphthoquinones from aminonaphthoquinones involves a sequence of reduction, amide coupling, and aerobic oxidation in a single vessel, offering higher yields than traditional multi-step methods nih.gov. Similarly, efficient one-pot syntheses have been developed for other complex molecules like hydroxamic acids and α-amino phosphonates, showcasing the broad applicability of this green chemistry principle nih.govcsic.es. A future green synthesis of this compound could be designed as a one-pot process, combining key bond-forming and functional group manipulation steps into a highly efficient and streamlined sequence.

Reaction Chemistry and Mechanistic Investigations of 4 Amino 1 Hydroxy 2 Naphthoic Acid

Exploration of Reaction Pathways

The unique arrangement of functional groups on the naphthalene (B1677914) core of 4-Amino-1-hydroxy-2-naphthoic acid dictates its reactivity, opening several avenues for chemical modification.

Oxidation Reactions and Their Products

The oxidation of this compound is expected to proceed readily due to the presence of the electron-donating amino and hydroxyl groups, which activate the naphthalene ring system. The ortho-amino-naphthol structure is particularly susceptible to oxidation.

Under aerobic conditions, analogous compounds like 1-amino-2-hydroxynaphthalene derivatives are known to undergo autoxidation. This process is initiated by the rapid oxidation of the molecule to form a naphthoquinone imine intermediate. This intermediate can then undergo hydrolysis to yield the corresponding 1,4-naphthoquinone (B94277) derivative. Further oxidation and reaction between intermediates can lead to the formation of dimerized products. For instance, studies on the oxidation of 1-amino-2-hydroxynaphthalene-6-sulfonate (AHNS) have shown the formation of a dimer as a major autoxidation product. A similar pathway can be postulated for this compound, potentially involving decarboxylation depending on the reaction conditions.

Manganese oxides, which are common in natural environments, can also mediate the oxidative coupling of naphthol derivatives. Studies using birnessite (a type of manganese oxide) on 1-naphthol (B170400) have shown the formation of 1,4-naphthoquinone and various polymerized products. nih.gov This suggests that environmental or catalyzed oxidation of this compound could lead to a mixture of quinoidal compounds and oligomers. nih.gov

Table 1: Postulated Products of this compound Oxidation

| Reactant | Oxidizing Agent/Condition | Key Intermediate(s) | Major Product(s) |

|---|---|---|---|

| This compound | Air (Autoxidation) | 4-Amino-1,2-naphthoquinone-imine | Dimerized structures, 1,4-Naphthoquinone derivatives |

Reduction Reactions and Their Selectivity

The functional groups of this compound—amino, hydroxyl, and carboxylic acid—are in relatively stable, reduced states and are not typically susceptible to further reduction under standard chemical conditions. The primary target for reduction would be the aromatic naphthalene ring system itself.

Catalytic hydrogenation is a powerful method for the reduction of aromatic rings. However, this process typically requires harsh conditions, such as high pressures of hydrogen gas and highly active catalysts (e.g., rhodium, ruthenium, or platinum). For instance, Rh-MoOx/SiO2 has been shown to be an effective heterogeneous catalyst for the hydrogenation of amino acids to amino alcohols in an aqueous solvent, demonstrating the reduction of a carboxylic acid group. rsc.orgscispace.com Applying such conditions to this compound could theoretically lead to the saturation of one or both of the aromatic rings, yielding aminohydroxy-tetralin or -decalin carboxylic acid derivatives.

Nucleophilic Substitution Reactions Involving the Amino and Hydroxyl Groups

The amino and hydroxyl groups of this compound are nucleophilic centers and can participate in various substitution reactions.

Reactions of the Amino Group: The primary aromatic amine can undergo standard reactions such as N-acylation with acyl chlorides or anhydrides to form amides. It can also be N-alkylated. Another key reaction for aromatic amines is diazotization, where treatment with nitrous acid (HONO, typically generated in situ from NaNO₂ and a strong acid) at low temperatures converts the amino group into a diazonium salt. This diazonium intermediate is highly versatile and can be substituted by a wide range of nucleophiles (e.g., -OH, -CN, halogens) in Sandmeyer-type reactions.

Reactions of the Hydroxyl Group: The phenolic hydroxyl group is also nucleophilic. It can be converted into an ether via O-alkylation using alkyl halides under basic conditions (Williamson ether synthesis). It can also undergo O-acylation with acylating agents to form esters. The reactivity of the hydroxyl group is influenced by the electronic effects of the other substituents on the ring. For example, acylation of RNA at the 2'-hydroxyl position is a known selective modification, highlighting the nucleophilic character of hydroxyl groups in complex molecules. nih.gov

Condensation and Polymerization Pathways

The trifunctional nature of this compound makes it a suitable monomer for the synthesis of various polymers through condensation reactions.

Polyester Formation: The molecule contains both a hydroxyl and a carboxylic acid group, making it a classic AB-type monomer for direct polycondensation to form aromatic polyesters (aramids). This self-condensation would involve the repeated formation of ester linkages between molecules, releasing water as a byproduct. High temperatures and the removal of water are typically required to drive the polymerization to achieve high molecular weights.

Polyamide Formation: While less direct, it is conceivable to form polyamides. If the carboxylic acid is first converted to a more reactive derivative like an acyl chloride, it could react with the amino group of another monomer. Alternatively, in a two-component system, this compound could be reacted with a dicarboxylic acid to form a polyamide, with the hydroxyl group remaining as a pendant group on the polymer backbone.

Oxidative Polymerization: A significant pathway for related aminophenol derivatives is oxidative polymerization. Research on 4-amino-3-hydroxynaphthalene-1-sulfonic acid, a close structural analog, has shown that chemical oxidation with reagents like ammonium (B1175870) peroxydisulfate (B1198043) leads to the formation of homopolymers. The mechanism involves coupling reactions, predominantly N-C linkages, where the nitrogen of the amino group attacks an unsubstituted carbon position on the ring of another monomer. This process often involves the elimination of substituent groups; in the case of the sulfonic acid analog, desulfonation occurs. A similar pathway for this compound could involve N-C coupling accompanied by decarboxylation.

Investigation of Reaction Kinetics and Thermodynamics

The study of reaction kinetics provides insight into the rates and mechanisms of chemical transformations. For reactions involving derivatives of this compound, several kinetic studies on analogous systems offer valuable information.

The oxidation of naphthol derivatives often follows second-order kinetics. researchgate.net For the transformation of 1-naphthol mediated by manganese oxides, the reaction rate is described by a pseudo-first-order rate constant, which is dependent on the solution's pH and the concentration of the oxide. nih.gov Specifically, the surface area-normalized rate constant for 1-naphthol transformation by birnessite was determined to be 9.66 x 10⁻⁴ L/m²·min. nih.gov The rate was observed to increase as the pH decreased from 11 to 2. nih.gov

In polymerization reactions, the kinetics of polycondensation for monomers like 4-hydroxybenzoic acid and 2,6-hydroxynaphthoic acid have been shown to follow second-order kinetics. It is reasonable to assume that the polyesterification of this compound would exhibit similar kinetic behavior.

The kinetics of oxidation can also be studied using techniques like pulse radiolysis to investigate the formation and decay of transient radical species. For 1-naphthol, the rate constant for its reaction with hydroxyl radicals (•OH) has been measured at (9.63 ± 0.04) × 10⁹ M⁻¹s⁻¹. researchgate.net While specific thermodynamic data such as enthalpy and entropy changes for reactions of this compound are not widely published, such parameters are crucial for determining the spontaneity and equilibrium position of its various transformations.

Catalytic Approaches in this compound Transformations

Catalysis plays a pivotal role in enhancing the efficiency, selectivity, and rate of chemical reactions involving this compound and its derivatives.

Oxidation/Polymerization Catalysis: As mentioned, metal oxides like manganese oxide can catalyze the oxidative coupling and polymerization of naphthols. nih.gov In the chemical oxidative polymerization of the analogous 4-amino-3-hydroxynaphthalene-1-sulfonic acid, ammonium peroxydisulfate acts as an oxidant, effectively initiating the polymerization process.

Polycondensation Catalysis: The formation of polyesters from hydroxynaphthoic acids is often catalyzed by acids or metal compounds to accelerate the reaction. Lewis acids can be particularly effective. For instance, the synthesis of 1-hydroxy-2-naphthoic acid esters has been achieved through a Lewis-acid-mediated rearrangement of oxabenzonorbornadienes. nih.gov

Reduction Catalysis: For the hydrogenation of the aromatic ring or the carboxylic acid group, transition metal catalysts are essential. Bimetallic catalysts, such as Rh-MoOx/SiO2, have demonstrated high efficacy in the selective hydrogenation of amino acids to amino alcohols, suggesting their potential applicability for the reduction of the carboxyl group in this compound. rsc.orgscispace.com Frustrated Lewis pairs (FLPs), such as those based on tin(IV) Lewis acids, represent an emerging class of catalysts for hydrogenation under milder conditions. researchgate.net

Table 2: List of Chemical Compounds

| Compound Name |

|---|

| This compound |

| 1-amino-2-hydroxynaphthalene-6-sulfonate (AHNS) |

| 1,4-Naphthoquinone |

| 1-Naphthol |

| Birnessite |

| Rhodium |

| Ruthenium |

| Platinum |

| Sodium nitrite (B80452) (NaNO₂) |

| Ammonium peroxydisulfate |

| 4-hydroxybenzoic acid |

| 2,6-hydroxynaphthoic acid |

| 4-amino-3-hydroxynaphthalene-1-sulfonic acid |

| 1-hydroxy-2-naphthoic acid |

| Naphthol AS |

Computational and Theoretical Studies of 4 Amino 1 Hydroxy 2 Naphthoic Acid

Quantum Chemical Calculations of Electronic Structure and Reactivity

Quantum chemical calculations, particularly those using Density Functional Theory (DFT), are fundamental for exploring the intrinsic properties of a molecule. These methods solve approximations of the Schrödinger equation to determine a molecule's electron distribution, from which numerous chemical properties can be derived. Such studies on 4-Amino-1-hydroxy-2-naphthoic acid would provide critical data on its geometry, stability, and sites of reactivity.

A representative study on the closely related molecule, 1-hydroxy-2-naphthoic acid (1H2NA), utilized DFT calculations with the B3LYP functional and 6-31G(d,p) basis set to analyze its structure. This level of theory is widely used to obtain a reliable balance between accuracy and computational cost. The analysis typically begins with geometry optimization to find the lowest energy conformation of the molecule. From this optimized structure, key parameters such as bond lengths, bond angles, and dihedral angles are calculated.

Further analysis delves into the electronic properties. The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are of particular importance. The HOMO-LUMO energy gap is a crucial indicator of molecular stability and reactivity; a smaller gap suggests the molecule is more polarizable and more readily excited. For this compound, the addition of the amino group (-NH2) would be expected to raise the HOMO energy compared to 1H2NA, likely reducing the HOMO-LUMO gap and influencing its reactivity.

Another key output is the Molecular Electrostatic Potential (MEP) map. The MEP visualizes the charge distribution across the molecule, highlighting electron-rich (negative potential, typically colored red) and electron-poor (positive potential, colored blue) regions. These maps are invaluable for predicting sites susceptible to electrophilic and nucleophilic attack and for understanding non-covalent interactions like hydrogen bonding. For this compound, the MEP would show negative potential around the oxygen atoms of the carboxyl and hydroxyl groups and the nitrogen of the amino group, identifying them as key sites for intermolecular interactions.

| Parameter | Description | Illustrative Finding |

|---|---|---|

| Optimized Geometry | The most stable 3D arrangement of atoms. | Calculations confirm a planar naphthalene (B1677914) ring with intramolecular hydrogen bonding between the hydroxyl and carboxylic acid groups. |

| HOMO-LUMO Gap | Energy difference between the highest occupied and lowest unoccupied molecular orbitals, indicating chemical reactivity. | A significant energy gap suggests high kinetic stability. |

| Molecular Electrostatic Potential (MEP) | Visual map of charge distribution. | Negative potential is localized over the electronegative oxygen atoms, indicating likely sites for hydrogen bonding. |

| Mulliken Atomic Charges | Calculated charge distribution on each atom. | Carbonyl carbon shows a positive charge, while oxygen atoms show negative charges, consistent with their electronegativity. |

Molecular Docking Simulations for Ligand-Receptor Interactions

Molecular docking is a computational technique used to predict the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein). It is a cornerstone of structure-based drug design. This method evaluates the "fit" of a ligand within the binding site of a protein, calculating a score that estimates the binding affinity.

For this compound, docking studies would involve selecting a relevant protein target and computationally placing the compound into its active site. The process requires the 3D structures of both the ligand and the receptor, which are often obtained from crystallographic data or generated through homology modeling.

An illustrative example can be found in a study where naphthoic acid derivatives were investigated as inhibitors of Babesia microti lactate (B86563) dehydrogenase (BmLDH), a potential drug target. nih.govfrontiersin.org In this research, compounds like 3,5-dihydroxy-2-naphthoic acid were docked into the crystal structure of BmLDH. nih.govfrontiersin.org The results of such simulations reveal key intermolecular interactions, such as:

Hydrogen Bonds: Formed between hydrogen bond donors (like the -OH and -NH2 groups on the ligand) and acceptors (like backbone carbonyls or specific amino acid side chains on the protein).

Hydrophobic Interactions: Occur between the nonpolar naphthalene ring system and hydrophobic residues in the binding pocket (e.g., Alanine, Valine, Leucine).

Pi-Stacking: Interactions between the aromatic naphthalene ring and aromatic residues like Phenylalanine, Tyrosine, or Tryptophan.

The docking score, typically expressed in kcal/mol, provides a quantitative estimate of binding strength. A more negative score generally indicates a more favorable binding interaction. By analyzing the docked pose and interactions, researchers can rationalize the compound's activity and propose modifications to improve its binding affinity. For this compound, the amino and hydroxyl groups would be predicted to be critical for forming specific hydrogen bonds that anchor the molecule in a binding site.

| Parameter | Description | Illustrative Finding |

|---|---|---|

| Protein Target | The biological macromolecule of interest. | Babesia microti lactate dehydrogenase (BmLDH). nih.gov |

| Binding Energy/Score | A calculated value estimating the affinity between the ligand and receptor. | A favorable negative value indicating stable binding. |

| Key Interacting Residues | Specific amino acids in the binding site that form bonds with the ligand. | Arg99, Asp164, Val22. nih.gov |

| Types of Interactions | The specific non-covalent bonds holding the complex together. | Hydrogen bonds from hydroxyl/carboxyl groups; hydrophobic interactions with the naphthalene ring. nih.gov |

Quantitative Structure-Activity Relationship (QSAR) Analysis

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to find a statistical relationship between the chemical structures of a series of compounds and their biological activity. Instead of focusing on a single compound, QSAR analysis requires a dataset of structurally related molecules with experimentally measured activities (e.g., IC50 values).

A QSAR study involving this compound would necessitate synthesizing and testing a series of its derivatives. For each compound, a set of numerical parameters known as "molecular descriptors" would be calculated. These descriptors quantify various aspects of the molecule's physicochemical properties, such as:

Electronic Descriptors: Dipole moment, polarizability, atomic charges.

Steric Descriptors: Molecular weight, volume, surface area.

Hydrophobic Descriptors: LogP (the partition coefficient between octanol (B41247) and water).

Topological Descriptors: Indices that describe molecular branching and connectivity.

Using statistical methods like Multiple Linear Regression (MLR) or Partial Least Squares (PLS), a mathematical equation is developed that correlates a selection of these descriptors with the observed biological activity. A robust QSAR model has high predictive power, meaning it can accurately estimate the activity of new, untested compounds based solely on their structure.

For instance, a QSAR analysis was performed on a series of naphthalene-based derivatives to model their inhibitory activity against factor Xa, an enzyme involved in blood coagulation. researchgate.net The resulting models identified which descriptors were most influential in determining the compounds' potency. researchgate.net Such an analysis for derivatives of this compound could reveal, for example, that increasing hydrophobicity or adding a hydrogen bond donor at a specific position is key to enhancing its desired biological effect.

Conformational Analysis and Molecular Dynamics Simulations

While docking provides a static snapshot of a ligand in its binding site, the reality is that both the ligand and protein are flexible and dynamic. Conformational analysis and molecular dynamics (MD) simulations are computational methods that explore this flexibility.

Conformational analysis aims to identify all possible low-energy three-dimensional shapes (conformations) a molecule can adopt by rotating its single bonds. For this compound, this would involve exploring the rotation of the carboxylic acid and hydroxyl groups.

Molecular Dynamics (MD) simulations provide a more advanced view by simulating the movement of atoms and molecules over time. An MD simulation solves Newton's equations of motion for a system containing the molecule of interest (and often its receptor) solvated in a box of water molecules. The simulation generates a trajectory—a movie at the atomic level—showing how the system evolves.

MD simulations are particularly useful for:

Assessing Binding Stability: After a ligand is docked into a receptor, an MD simulation can test whether it remains stably bound or drifts out of the binding pocket.

Refining Docked Poses: The initial docked pose can be refined as both the ligand and protein adjust to each other's presence.

Calculating Binding Free Energy: Advanced MD-based methods can provide more accurate estimates of binding affinity than docking scores alone by accounting for entropy and solvation effects.

An MD simulation of this compound complexed with a protein target would analyze metrics like the Root Mean Square Deviation (RMSD) to measure the stability of the complex, and the Root Mean Square Fluctuation (RMSF) to identify which parts of the protein become more or less flexible upon ligand binding. This provides a dynamic understanding of the recognition and binding process that is inaccessible through static modeling alone.

Advanced Analytical and Spectroscopic Characterization Techniques for 4 Amino 1 Hydroxy 2 Naphthoic Acid and Its Derivatives

Spectroscopic Methods in Structural Elucidation

Spectroscopic techniques provide detailed information about the molecular structure, functional groups, and electronic properties of 4-Amino-1-hydroxy-2-naphthoic acid and its derivatives.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR, ¹³C NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone for the structural analysis of organic molecules, including this compound and its derivatives.

¹H NMR provides information on the chemical environment of protons within a molecule. For derivatives of this compound, such as 1-hydroxy-4-methoxy-2-naphthoic acid, the proton signals are observed at specific chemical shifts. researchgate.net For instance, in a related compound, 4-Amino-1-naphthol Hydrochloride, the aromatic protons appear in distinct regions of the spectrum. tcichemicals.com The chemical shifts are influenced by the electron-donating or electron-withdrawing nature of the substituents on the naphthalene (B1677914) ring. organicchemistrydata.org

¹³C NMR complements ¹H NMR by providing data on the carbon skeleton of the molecule. The carbon signals for derivatives of this compound are found at characteristic chemical shifts. researchgate.net For example, in 1-Hydroxy-2-naphthoic acid, the carboxyl carbon appears at approximately 173 ppm, while the aromatic carbons resonate between 108 and 161 ppm. chemicalbook.com The specific chemical shifts in the ¹³C NMR spectrum of 4-Amino-1-naphthol Hydrochloride also provide valuable structural information. tcichemicals.com

Table 1: Representative ¹H and ¹³C NMR Chemical Shifts for Naphthoic Acid Derivatives

| Nucleus | Functional Group | Chemical Shift (ppm) |

|---|---|---|

| ¹H | Aromatic-H | 7.0 - 8.6 |

| ¹H | Carboxyl-H | ~12.5 |

| ¹³C | Carbonyl (C=O) | ~173 |

| ¹³C | Aromatic-C | 108 - 161 |

Note: These are approximate chemical shift ranges and can vary based on the specific derivative and solvent used.

Infrared (IR) and Raman Spectroscopy

Infrared (IR) and Raman spectroscopy are vibrational spectroscopic techniques used to identify the functional groups present in a molecule. nih.gov

IR Spectroscopy of this compound and its derivatives shows characteristic absorption bands. For example, in 4-nitro-1-hydroxy-2-naphthoic acid, distinct peaks are observed for the O-H, C=O, and N-O stretching vibrations. researchgate.net The IR spectrum of a related compound, 4-Aminosulphonyl-1-hydroxy-2-naphthoic acid, also displays characteristic absorptions. nih.gov The position and intensity of these bands can be influenced by factors such as intermolecular hydrogen bonding. americanpharmaceuticalreview.com

Raman Spectroscopy provides complementary information to IR spectroscopy. americanpharmaceuticalreview.com For instance, in amino acids, Raman spectroscopy can be used to identify specific vibrational modes of the amino and carboxyl groups. researchgate.net The Raman spectrum of 4-Aminosulphonyl-1-hydroxy-2-naphthoic acid shows characteristic bands that aid in its identification. nih.gov Detailed vibrational analysis of related molecules like l-hydroxy-2-naphthoic acid has been performed using both experimental and computational methods. researchgate.net

Table 2: Characteristic Vibrational Frequencies for Naphthoic Acid Derivatives

| Vibrational Mode | Functional Group | Approximate Wavenumber (cm⁻¹) |

|---|---|---|

| O-H Stretch | Hydroxyl, Carboxylic Acid | 3500 - 3000 |

| N-H Stretch | Amino | 3400 - 3300 |

| C=O Stretch | Carboxylic Acid | 1660 |

| Aromatic C=C Stretch | Naphthalene Ring | 1583 |

Note: These values are based on data for 4-nitro-1-hydroxy-2-naphthoic acid and may vary for other derivatives. researchgate.net

Mass Spectrometry (MS) and GC-MS

Mass spectrometry (MS) is a powerful technique for determining the molecular weight and elemental composition of a compound. High-resolution mass spectrometry (HRMS) can provide the exact mass, which aids in confirming the molecular formula. nih.gov

GC-MS involves coupling gas chromatography with mass spectrometry. This technique is suitable for the analysis of volatile compounds. For non-volatile compounds like this compound, derivatization is often necessary to increase their volatility. nih.gov For instance, predicted GC-MS data is available for the trimethylsilyl (B98337) (TMS) derivatives of 1-Hydroxy-2-naphthoic acid and 7-Amino-4-hydroxy-2-naphthalenesulfonic acid. hmdb.cahmdb.ca The mass spectrum of 4-Aminosulphonyl-1-hydroxy-2-naphthoic acid has also been reported. nih.gov

UV-Visible and Fluorescence Spectroscopy

UV-Visible Spectroscopy provides information about the electronic transitions in a molecule. Aromatic compounds like this compound and its derivatives exhibit characteristic absorption spectra in the UV-visible region. science-softcon.de For example, the introduction of a nitro group in 4-nitro-1-hydroxy-2-naphthoic acid significantly affects its photophysical properties. bohrium.com The UV-Vis spectrum of l-hydroxy-2-naphthoic acid has been studied both experimentally and theoretically. researchgate.net

Fluorescence Spectroscopy is used to study the emission properties of fluorescent compounds. The fluorescence of derivatives of 1-hydroxy-2-naphthoic acid can be influenced by substituents on the naphthalene ring. nih.gov For instance, 4-nitro-1-hydroxy-2-naphthoic acid exhibits interesting excited-state intramolecular proton transfer (ESIPT) phenomena, leading to distinct emission bands. researchgate.net

Chromatographic Techniques for Purity and Separation

Chromatographic methods are essential for the separation and purification of this compound and its derivatives, as well as for assessing their purity.

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is a widely used technique for the analysis of non-volatile compounds. Reversed-phase HPLC is particularly suitable for separating and purifying proteins, peptides, and other biomolecules. hplc.eu This technique can be used to analyze the purity of commercially available starting materials and to purify the final products. nih.gov For the analysis of related compounds like 2-Naphthoic acid and 3-Hydroxy-2-naphthoic acid, specific HPLC methods have been developed. sielc.comhelixchrom.com The choice of column, mobile phase, and detector is critical for achieving optimal separation. thermofisher.com

Table 3: General HPLC Parameters for Analysis of Naphthoic Acid Derivatives

| Parameter | Description |

|---|---|

| Column | Reversed-phase (e.g., C18) |

| Mobile Phase | A mixture of an aqueous buffer (e.g., water with formic or trifluoroacetic acid) and an organic solvent (e.g., acetonitrile (B52724) or methanol) |

| Detection | UV-Vis detector set at a wavelength of maximum absorbance |

| Mode | Gradient or isocratic elution |

Note: Specific conditions need to be optimized for each compound.

Thin-Layer Chromatography (TLC)

Thin-Layer Chromatography (TLC) is a widely utilized, simple, and rapid analytical technique for the separation and identification of compounds in a mixture. Its application in the analysis of this compound and its derivatives is crucial for monitoring reaction progress, assessing purity, and identifying isomers. The principle of TLC involves the separation of components based on their differential partitioning between a stationary phase (a thin layer of adsorbent material on a plate) and a mobile phase (a solvent or solvent mixture).

Detailed Research Findings:

While specific TLC data for this compound is not extensively detailed in publicly available literature, the chromatographic behavior of related aromatic and amino acid compounds provides significant insights. For instance, the separation of various substituted benzoic acids and phenols has been successfully achieved on polyamide thin-layer sheets using aqueous solutions of α-cyclodextrin as the mobile phase. researchgate.net The retention factor (Rf), which is the ratio of the distance traveled by the compound to the distance traveled by the solvent front, is influenced by the concentration of the mobile phase additive and the structural characteristics of the analyte. researchgate.net

In the context of amino-functionalized aromatic acids, the separation of isomers is a critical application of TLC. For example, the separation of ortho, meta, and para substituted bromobenzoic acids has been demonstrated, with the para isomer typically exhibiting a higher Rf value than the meta and ortho isomers on polyamide layers with an aqueous cyclodextrin (B1172386) mobile phase. researchgate.net This suggests that for derivatives of this compound, subtle changes in substituent positions can lead to significant differences in chromatographic mobility, allowing for their effective separation and identification.

The choice of stationary and mobile phases is critical. For polar compounds like amino acids and their derivatives, reversed-phase TLC plates (e.g., RP-18) with polar mobile phases such as methanol-water mixtures are often effective. aocs.org The separation of naphthalenesulfonic acids has been demonstrated on HPTLC plates with an amino stationary phase, using a mobile phase of ethanol (B145695) and ammonia-adjusted water containing sodium chloride. merckmillipore.com Visualization of the separated spots on the TLC plate can be achieved under UV light if the compounds are fluorescent or UV-absorbing, or by using specific staining reagents that react with the functional groups present, such as ninhydrin (B49086) for the amino group.

To illustrate the type of data obtained from a TLC experiment, the following interactive table provides representative Rf values for a hypothetical separation of this compound and related compounds on a silica (B1680970) gel plate.

Interactive Data Table: Representative TLC Data for Naphthoic Acid Derivatives

| Compound | Stationary Phase | Mobile Phase (v/v) | Rf Value | Detection Method |

| This compound | Silica Gel 60 F254 | Ethyl Acetate : Hexane (1:1) | 0.45 | UV (254 nm) |

| 1-Hydroxy-2-naphthoic acid | Silica Gel 60 F254 | Ethyl Acetate : Hexane (1:1) | 0.60 | UV (254 nm) |

| 4-Aminobenzoic acid | Silica Gel 60 F254 | Ethyl Acetate : Hexane (1:1) | 0.30 | UV (254 nm) |

| Naphthalene | Silica Gel 60 F254 | Ethyl Acetate : Hexane (1:1) | 0.95 | UV (254 nm) |

Note: The data in this table is illustrative and intended to represent typical TLC results for compounds of this class. Actual Rf values will vary depending on the specific experimental conditions.

X-ray Diffraction Studies for Solid-State Characterization

X-ray diffraction (XRD) is an indispensable technique for the solid-state characterization of crystalline materials, providing detailed information about the atomic and molecular arrangement within a crystal lattice. For this compound and its derivatives, XRD studies are crucial for identifying crystalline forms (polymorphs), determining crystal structures, and understanding intermolecular interactions such as hydrogen bonding.

Detailed Research Findings:

Specific single-crystal X-ray diffraction data for this compound is not readily found in the common literature. However, the crystallographic analysis of related naphthoic acid derivatives and co-crystals provides a clear indication of the methodologies and the nature of the structural information that can be obtained.

For instance, the crystal structure of a new polymorph of 1-hydroxy-2-naphthoic acid was determined, revealing the precise molecular conformation and the hydrogen-bonding network that stabilizes the crystal packing. nih.gov Such studies are vital as different polymorphic forms of a drug substance can exhibit different physicochemical properties, including solubility and stability.

The formation of co-crystals, where the active pharmaceutical ingredient crystallizes with a benign co-former, is a common strategy to improve the physical properties of a drug. X-ray diffraction is the definitive method for characterizing these new crystalline entities. Studies on co-crystals of other active pharmaceutical ingredients with various carboxylic acids, including derivatives of benzoic acid, demonstrate the power of both single-crystal and powder X-ray diffraction (PXRD) in elucidating their three-dimensional structures. mdpi.comnih.gov These analyses reveal the supramolecular synthons, which are robust and predictable hydrogen-bonding patterns, that govern the assembly of the co-crystal.

In a typical X-ray diffraction experiment on a single crystal, a beam of X-rays is directed at the crystal, and the resulting diffraction pattern is collected. The analysis of the positions and intensities of the diffracted beams allows for the determination of the unit cell parameters (the dimensions of the repeating unit of the crystal), the space group (the symmetry of the crystal), and the precise coordinates of every atom in the molecule.

The following interactive table presents representative crystal data for a related naphthalenic compound to illustrate the type of information obtained from a single-crystal X-ray diffraction study.

Interactive Data Table: Representative Crystal Data for a Naphthalenic Derivative

| Parameter | Value |

| Compound Name | 4-{[(naphthalen-2-yl)sulfonylamino]methyl}cyclohexanecarboxylic acid usp.org |

| Chemical Formula | C18H21NO4S |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 11.123(2) |

| b (Å) | 10.112(2) |

| c (Å) | 15.345(3) |

| α (°) | 90 |

| β (°) | 109.34(3) |

| γ (°) | 90 |

| Volume (ų) | 1626.0(6) |

| Z | 4 |

| Temperature (K) | 296 |

| Radiation | MoKα (λ = 0.71073 Å) |

Note: This data is for a related naphthalenic compound and serves to illustrate the parameters obtained from a single-crystal X-ray diffraction analysis.

Research Applications of 4 Amino 1 Hydroxy 2 Naphthoic Acid

Medicinal Chemistry and Biological Activity Studies

Development of Therapeutic Agents and Precursors

4-Amino-1-hydroxy-2-naphthoic acid and its related aminohydroxynaphthoic acid isomers are significant compounds in medicinal chemistry, primarily serving as precursors and building blocks for more complex therapeutic agents. researchgate.net Researchers have focused on synthesizing various derivatives to explore their biological activities. For instance, the synthesis of 5-amino- and 7-amino-4-hydroxy-2-naphthoic acids has been achieved through microwave-assisted pathways, highlighting the ongoing efforts to create novel derivatives. researchgate.net These compounds are positional isomers of other biologically active molecules and are evaluated for their potential as inhibitors of protein arginine methyltransferases (PRMTs). researchgate.net

The core structure of aminohydroxynaphthoic acid is also a key component in the development of various dyes and has been explored for its potential in creating new luminescent materials. researchgate.netresearchgate.net The synthesis and characterization of these compounds are crucial steps in discovering new therapeutic agents and understanding their structure-activity relationships. researchgate.net

Anti-inflammatory Properties and Mechanisms

A closely related compound, 1,4-dihydroxy-2-naphthoic acid (1,4-DHNA), which is a bacterial-derived metabolite, has demonstrated notable anti-inflammatory activity, particularly in the gut. nih.gov Studies have shown that 1,4-DHNA can inhibit dextran (B179266) sodium sulfate (B86663) (DSS)-induced colitis in mice by suppressing pro-inflammatory cytokines derived from macrophages. nih.gov This anti-inflammatory effect is at least partially mediated through its interaction with the aryl hydrocarbon receptor (AhR). nih.gov The activation of AhR by ligands like 1,4-DHNA has been linked to the inhibition of colitis and the development of colorectal cancer in animal models. nih.gov

Antioxidant Activities and Redox Modulation

The chemical structure of this compound, featuring hydroxyl and amino groups on a naphthalene (B1677914) ring, suggests potential for antioxidant activity. These functional groups can participate in redox reactions, potentially scavenging free radicals and modulating the cellular redox state. nih.gov While direct studies on the antioxidant properties of this compound are not extensively detailed in the provided results, the broader class of phenolic and aminophenolic compounds is well-known for these effects. Redox modulation is a critical aspect of cellular health, and imbalances can lead to oxidative stress, which is implicated in various diseases. nih.gov The antioxidant response system in the body, often regulated by the Nrf2 pathway, is crucial for counteracting oxidative damage. nih.gov

Investigations as Aryl Hydrocarbon Receptor (AhR) Ligands

Research has extensively investigated the role of 1,4-dihydroxy-2-naphthoic acid (1,4-DHNA), a structural analog of this compound, as a ligand for the Aryl Hydrocarbon Receptor (AhR). nih.govnih.gov The AhR is a transcription factor involved in regulating genes related to xenobiotic metabolism and immune responses. nih.gov 1,4-DHNA has been identified as a potent AhR agonist, capable of inducing the expression of AhR-responsive genes like CYP1A1 and CYP1B1 in a manner comparable to the well-known AhR ligand 2,3,7,8-tetrachlorodibenzo-p-dioxin (B1682605) (TCDD). nih.govnih.gov

Structure-activity relationship studies have revealed that the 1,4-dihydroxy substitution and the 2-carboxyl group on the naphthalene ring are crucial for potent AhR activation. nih.govnih.gov Computational modeling has further shown that 1,4-DHNA and TCDD share similar binding interactions within the AhR ligand-binding pocket. nih.govnih.gov The agonist activity of 1,4-DHNA at the AhR is believed to be a key mechanism behind its health-promoting effects in the gut. nih.gov

Table 1: AhR Activity of Naphthoic Acid Derivatives

| Compound | Cell Line | Target Gene | Activity |

|---|---|---|---|

| 1,4-Dihydroxy-2-naphthoic acid (1,4-DHNA) | YAMC, Caco2 | CYP1A1, CYP1B1 | Potent Agonist |

| 1-Hydroxy-2-naphthoic acid (1-HNA) | YAMC, Caco2 | CYP1B1, CYP1A1 (Caco2) | Agonist |

| 4-Hydroxy-2-naphthoic acid (4-HNA) | YAMC, Caco2 | CYP1B1, CYP1A1 (Caco2) | Agonist |

| 1-Naphthol (B170400) (1-NOH) | YAMC, Caco2 | CYP1B1 | Weak Agonist, Partial Antagonist |

This table summarizes the activity of various naphthoic acid derivatives on the Aryl Hydrocarbon Receptor (AhR) in different cell lines, as determined by the induction of target gene expression. nih.govnih.gov

Enzyme Inhibition and Modulation Studies

Derivatives of aminohydroxynaphthoic acids have been synthesized and evaluated for their ability to inhibit specific enzymes. researchgate.net For example, bis-carboxylic acid derivatives of 5-amino- and 7-amino-4-hydroxy-2-naphthoic acid have been identified as effective inhibitors of protein arginine methyltransferases (PRMTs) both in vitro and in vivo. researchgate.net Their inhibitory activity was found to be comparable or even superior to the known PRMT inhibitor AMI-1, and they showed selectivity over the lysine (B10760008) methyltransferase SET7/9. researchgate.net

The broader class of naphthoic acid derivatives has also been studied in the context of other enzymes. For instance, the biosynthesis of certain natural products involves enzymes that act on naphthoic acid precursors. nih.gov Furthermore, the degradation of naphthalene compounds in bacteria involves a suite of enzymes that catalyze their breakdown. nih.gov

Role in Bacterial Degradation Pathways and Metabolite Studies

Naphthoic acids and their derivatives are involved in bacterial metabolic pathways, both as products of degradation of larger polycyclic aromatic hydrocarbons and as substrates for further catabolism. nih.gov For example, 1,4-dihydroxy-2-naphthoic acid (1,4-DHNA) is known to be an intermediate in the biosynthesis of menaquinone (vitamin K2) in bacteria. nih.gov It has also been identified in lactic acid-producing bacteria such as Lactobacillus casei. nih.gov

The degradation of naphthalene and substituted naphthalenes by various bacterial strains has been a subject of extensive research, particularly for bioremediation purposes. nih.gov Bacteria can metabolize naphthoic acids through various enzymatic reactions, often involving dioxygenases that hydroxylate the aromatic ring, leading to ring cleavage and eventual entry into central metabolic pathways. nih.govkegg.jp Mixed bacterial cultures have been shown to completely degrade amino- and hydroxy-naphthalene sulfonic acids. nih.gov

Table 2: Chemical Compounds Mentioned

| Compound Name |

|---|

| 1,4-dihydroxy-2-naphthoic acid (1,4-DHNA) |

| 1-Hydroxy-2-naphthoic acid (1-HNA) |

| 1-Naphthol (1-NOH) |

| 2,3,7,8-tetrachlorodibenzo-p-dioxin (TCDD) |

| 2-Naphthol (B1666908) (2-NOH) |

| This compound |

| 4-Hydroxy-2-naphthoic acid (4-HNA) |

| 5-amino-4-hydroxy-2-naphthoic acid |

| 7-amino-4-hydroxy-2-naphthoic acid |

| AMI-1 |

| menaquinone (vitamin K2) |

| protein arginine methyltransferases (PRMTs) |

Advanced Materials Science Applications

The multifunctionality of this compound allows for its use in the synthesis of a range of advanced materials with tailored properties.

Synthesis of Fluorescent Dyes and Pigments

The aromatic nature and the presence of auxochromic groups (amino and hydroxyl) make this compound a suitable precursor for the synthesis of fluorescent dyes and pigments, particularly azo dyes. Azo dyes, characterized by the -N=N- functional group, are a significant class of synthetic colorants. nih.gov The general synthesis involves a two-step diazotization-coupling reaction. nih.gov

The synthesis of an azo dye using this compound would theoretically proceed as follows:

Diazotization: The primary aromatic amine group of this compound is converted into a diazonium salt by treatment with a nitrous acid source, typically sodium nitrite (B80452) in an acidic medium at low temperatures.

Coupling: The resulting diazonium salt is then reacted with a coupling component, which is an electron-rich aromatic compound such as a phenol (B47542) or an aniline (B41778) derivative. The choice of the coupling component is crucial as it significantly influences the color and properties of the final dye.

The extended conjugation provided by the naphthalene ring system, combined with the electron-donating effects of the amino and hydroxyl groups, can lead to dyes with intense colors and potentially interesting photophysical properties, including fluorescence. While specific examples of fluorescent dyes derived directly from this compound are not extensively detailed in the available literature, the synthesis of fluorescent azo dyes from structurally similar compounds, such as 3-(1,3-benzothiazol-2-yl)naphthalen-2-ol and other 2-naphthol analogs, has been reported, suggesting the potential of the target compound in this application. researchgate.netmq.edu.au The fluorescence properties of such dyes are often influenced by factors like solvent polarity and pH. mq.edu.au

Polymer Chemistry and Optoelectronic Materials

The naphthalene moiety, being an extended aromatic system, can impart desirable electronic and photophysical properties to a polymer chain. Polymers containing aromatic and heteroaromatic rings are often investigated for their potential in optoelectronic devices due to their semiconducting and light-emitting properties. For instance, polymers of other acidic and basic α-amino acids have been synthesized and studied. rsc.org Furthermore, the structural similarity to other naphthoic acid derivatives that have been polymerized, such as 2-hydroxy-6-naphthoic acid, suggests that polymers of this compound could exhibit interesting properties, potentially including liquid crystalline behavior or utility in specialized polymer blends.

Sensor Development and Imaging Applications

The inherent fluorescence of many naphthalene derivatives makes them attractive candidates for the development of chemical sensors and bioimaging probes. ekb.egchempep.com The functional groups on this compound could be chemically modified to create selective binding sites for specific analytes. Upon binding, a change in the fluorescence properties of the molecule, such as an increase or decrease in intensity (turn-on/turn-off) or a shift in the emission wavelength, would signal the presence of the target.

For example, fluorescent probes based on 1-hydroxy-2,4-diformylnaphthalene have been synthesized and shown to be effective in detecting sulfite (B76179) and bisulfite ions. nih.gov Similarly, naphthoic acid derivatives have been developed as fluorescent probes to screen for advanced glycation end-product breakers. nih.gov While specific sensors based on this compound are not explicitly documented, its structural motifs are present in known fluorescent probes. The development of far-red to near-infrared fluorescent probes is particularly desirable for in vivo imaging due to deeper tissue penetration and reduced background fluorescence. frontiersin.org The synthesis of such probes often involves the use of various organic dye platforms, and naphthalene-based structures are a viable starting point. ekb.eg

Co-crystallization and Polymorphism Studies

The study of co-crystals and polymorphs is crucial in pharmaceutical and materials science for controlling the physicochemical properties of solid-state compounds. This compound, with its hydrogen bond donor (amino, hydroxyl, carboxylic acid) and acceptor (carbonyl oxygen, hydroxyl oxygen) sites, is a prime candidate for co-crystallization studies. Co-crystals are multicomponent crystals held together by non-covalent interactions, and their formation can alter properties such as solubility and stability. nih.gov

Research on the closely related compound, 1-hydroxy-2-naphthoic acid, has shown its propensity to form co-crystals with various molecules, including caffeine. rsc.org Furthermore, this compound has been found to exhibit polymorphism, where it can exist in different crystalline forms with distinct properties. medchemexpress.com Studies on other flexible molecules, such as 4′-amino-4-hydroxy-2′-methylbiphenyl, have also explored the likelihood of polymorphism. researchgate.net Given these precedents, it is highly probable that this compound can form a variety of co-crystals and may also exhibit polymorphism. Amino acids, in general, are considered promising co-formers for co-crystal development due to their ability to form strong hydrogen bonds and zwitterionic interactions. nih.govnih.gov

Table 1: Potential Co-formers for this compound in Co-crystallization Studies

| Co-former Class | Example Co-formers | Rationale for Selection |

| Active Pharmaceutical Ingredients (APIs) | Caffeine, Isoniazid | Potential to modify physicochemical properties of the API. rsc.org |

| Other Carboxylic Acids | Adipic acid, Succinic acid | Formation of acid-acid homodimers or heterodimers. |

| Amides | Nicotinamide, Isonicotinamide | Formation of acid-amide heterosynthons. |

| Amino Acids | Glycine, Proline, L-Alanine | Zwitterionic nature can lead to strong, directional interactions. nih.govnih.gov |

| Pyridine Derivatives | 4,4'-Bipyridine | Potential for N-H...N hydrogen bonding with the carboxylic acid. |

Environmental and Biotechnological Research

The fate and transformation of aromatic compounds in the environment are of significant interest, and this compound can serve as a model compound in such studies.

Microbial Metabolism and Biotransformation

The microbial degradation of naphthalene and its derivatives is a key process in the bioremediation of environments contaminated with polycyclic aromatic hydrocarbons (PAHs). frontiersin.orgnih.gov Bacteria have evolved diverse metabolic pathways to break down these compounds, often initiating the process through the action of oxygenase enzymes that hydroxylate the aromatic ring. nih.gov

While direct studies on the microbial metabolism of this compound are scarce, research on related compounds provides significant insights. For instance, the microbial degradation of other naphthoic acids has been documented. nih.govfrontiersin.orgnih.gov Some bacteria can metabolize 1-naphthoic acid by first dihydroxylating the ring to form 1,2-dihydroxy-8-carboxynaphthalene. nih.gov The metabolism of 2-hydroxy-1-naphthoic acid has also been studied, with some bacteria utilizing a gentisic acid pathway. researcher.life Furthermore, the biotransformation of other amino-naphthoic acid derivatives by marine bacteria has been observed to produce novel dimeric compounds. nih.gov The presence of amino and hydroxyl groups on the naphthalene ring of this compound may influence the initial enzymatic attack and the subsequent metabolic pathway. It is plausible that microorganisms could utilize this compound as a carbon and nitrogen source, potentially through initial deamination, decarboxylation, or ring hydroxylation reactions. The study of such biotransformation processes is not only important for understanding the environmental fate of this and similar compounds but also holds potential for discovering novel biocatalysts and metabolic pathways for green chemistry applications. researchgate.net

Table 2: Key Enzymes and Pathways in the Microbial Degradation of Naphthalene Derivatives

| Enzyme/Pathway | Function | Relevance to this compound |

| Naphthalene Dioxygenase (NDO) | Incorporates both atoms of O2 into the aromatic ring to form a cis-dihydrodiol. | A likely initial step in the degradation pathway. nih.gov |

| Salicylate (B1505791) Hydroxylase | Converts salicylate to catechol. | A potential downstream enzyme if the naphthalene ring is cleaved to a salicylate-like intermediate. |

| Gentisate Pathway | An alternative pathway for the degradation of some aromatic acids. | Observed in the metabolism of 2-hydroxy-1-naphthoic acid. researcher.life |

| Decarboxylase | Removes the carboxyl group. | A potential transformation step. researcher.life |

| Deaminase | Removes the amino group. | A likely step to make the carbon skeleton available for energy metabolism. |

Interaction with Humic Acids and Environmental Transport

Currently, there is a notable lack of specific research data in publicly accessible scientific literature concerning the direct interaction of this compound with humic acids and its subsequent environmental transport. While the environmental fate of organic compounds is a broad area of study, detailed experimental findings and established models for the sorption, mobility, and degradation of this particular molecule in soil and aquatic environments are not available.

General principles of environmental chemistry suggest that the functional groups present in this compound—specifically the amino (-NH2), hydroxyl (-OH), and carboxylic acid (-COOH) groups, attached to a naphthalene ring system—would govern its environmental behavior. The amino and carboxylic acid groups can ionize depending on the environmental pH, influencing the molecule's solubility and its potential for electrostatic interactions with charged surfaces like those of clay minerals and humic substances. The aromatic naphthalene core suggests a potential for hydrophobic interactions.

However, without specific studies on this compound, any discussion on its environmental transport remains speculative. Detailed research, including laboratory batch sorption studies with various soil types and humic acid fractions, as well as column transport experiments, would be necessary to elucidate its environmental mobility and persistence. Such studies would provide crucial data for creating accurate environmental fate models for this compound.

Future Research Directions and Emerging Trends

Novel Synthetic Methodologies and Process Intensification

The synthesis of specific isomers of aminohydroxynaphthoic acids often presents challenges related to regioselectivity and yield. Current research highlights methods, including microwave-assisted pathways, to produce isomers like 5-amino- and 7-amino-4-hydroxy-2-naphthoic acids. researchgate.net However, these routes can result in mixtures of isomers that require complex separation procedures, which hinders the efficient assembly of focused compound libraries for screening. researchgate.net

Future research is anticipated to focus on developing highly regioselective synthetic strategies to access the 4-amino-1-hydroxy-2-naphthoic acid isomer specifically, thereby avoiding cumbersome purification steps. This could involve the exploration of novel catalysts, directing groups, and reaction conditions. Furthermore, process intensification represents a significant trend. The transition from traditional batch processing to continuous flow synthesis offers potential advantages such as improved heat and mass transfer, enhanced safety, and greater consistency in product quality. Investigating flow chemistry for the synthesis of this compound could lead to more scalable, cost-effective, and environmentally friendly production.

Advanced Computational Modeling for Structure-Function Relationships

Computational chemistry is a powerful tool for accelerating drug discovery and materials science. For derivatives of aminohydroxynaphthoic acid, computational studies have already been employed to identify potential binding pockets in therapeutic targets like arginine methyltransferases. researchgate.net In a related context, computational analysis has been used to elucidate the interactions between 1,4-dihydroxy-2-naphthoic acid (a structurally similar compound) and the aryl hydrocarbon receptor (AhR), revealing that it shares similar interaction patterns with known ligands. nih.gov

The application of advanced computational models is a burgeoning trend for understanding the structure-function relationships of this compound. Future work will likely involve a suite of in silico techniques to predict its properties and guide experimental work.

| Computational Method | Application for this compound | Potential Outcome |

|---|---|---|

| Molecular Docking | Predicting binding modes and affinities to various biological targets (e.g., enzymes, receptors). | Identification of high-priority therapeutic targets for experimental validation. |

| Quantitative Structure-Activity Relationship (QSAR) | Developing models that correlate structural features of derivatives with their biological activity. | Rational design of new analogues with enhanced potency and selectivity. |

| Molecular Dynamics (MD) Simulations | Simulating the dynamic behavior of the compound when bound to a target protein over time. | Understanding the stability of the ligand-protein complex and key interaction dynamics. |

| Density Functional Theory (DFT) | Calculating electronic properties, reactivity indices, and spectroscopic signatures. | Guiding synthetic modifications and aiding in the interpretation of experimental data. |

Exploration of Untapped Biological Activities and Therapeutic Targets

The structural motif of this compound is present in compounds with known biological activities. For instance, structurally related molecules have been synthesized and evaluated as inhibitors of protein arginine methyltransferases (PRMTs), which are enzymes implicated in cancer and other diseases. researchgate.net Furthermore, microbial metabolites with a similar naphthoic acid core, such as 1,4-dihydroxy-2-naphthoic acid, have been identified as agonists of the aryl hydrocarbon receptor (AhR), playing a role in modulating inflammatory responses in the gut. nih.gov

These findings provide a strong rationale for exploring the untapped biological potential of this compound itself. Future research will likely screen this compound against a wide array of biological targets to uncover new therapeutic applications.

| Potential Therapeutic Target/Area | Rationale for Exploration |

|---|---|

| Anti-inflammatory Agents | Based on the activity of related naphthoic acids on the aryl hydrocarbon receptor (AhR), a key regulator of inflammation. nih.gov |

| Oncology | Structurally similar compounds show inhibitory activity against protein arginine methyltransferases (PRMTs), a family of enzymes often dysregulated in cancer. researchgate.net |

| Infectious Diseases | Naphthoquinone derivatives, which share a core structure, are known for their antimicrobial properties. researchgate.net |

| Neurodegenerative Diseases | Exploring potential modulatory effects on pathways related to oxidative stress and protein aggregation, common features in neurodegeneration. |

Development of Hybrid Materials and Nanocomposites

The functional groups present in this compound—an amino group, a hydroxyl group, and a carboxylic acid—make it an excellent candidate for incorporation into larger molecular architectures and materials. Research on other functionalized small molecules has demonstrated the feasibility of creating advanced composite materials. For example, derivatives of other amino-hydroxy compounds have been immobilized onto chitosan (B1678972) polymer matrices to create sorbents for environmental remediation. mdpi.com Similarly, other amino-naphthalene derivatives have been covalently attached to biopolymers like alginate to create fluorescent materials. researchgate.net

A significant future trend will be the development of hybrid materials and nanocomposites that leverage the chemical properties of this compound. By integrating the molecule into polymers, metal-organic frameworks (MOFs), or inorganic nanoparticles, new materials with tailored properties can be designed for a variety of high-tech applications.

| Hybrid Material Type | Method of Integration | Potential Application |

|---|---|---|

| Functionalized Polymers | Covalent bonding of the amino or carboxylic acid group to a polymer backbone. | Biosensors, targeted drug delivery systems, advanced coatings. |

| Metal-Organic Frameworks (MOFs) | Use as an organic linker to coordinate with metal ions. | Gas storage and separation, catalysis, chemical sensing. |

| Surface-Modified Nanoparticles | Anchoring the molecule onto the surface of nanoparticles (e.g., gold, silica (B1680970), iron oxide). | Bioimaging probes, photothermal therapy agents, targeted diagnostics. |

Sustainable and Biocatalytic Approaches in Production

The principles of green chemistry are increasingly influencing the production of fine chemicals. The biosynthesis of related naphthoquinone compounds in plants and microorganisms occurs through complex metabolic pathways, such as the o-succinylbenzoate (OSB) pathway, which starts from simple precursors. nih.gov This highlights nature's ability to construct this chemical scaffold efficiently. Concurrently, the field of biocatalysis is rapidly advancing, with engineered enzymes being used to perform challenging chemical transformations with high selectivity and under mild conditions, as seen in the synthesis of various drug molecules. nih.gov

A key future direction is the development of sustainable and biocatalytic methods for producing this compound. This involves moving away from traditional petrochemical-based syntheses toward processes that use renewable feedstocks and enzymatic catalysts.

| Feature | Conventional Synthesis | Future Biocatalytic Approach |

|---|---|---|

| Starting Materials | Often derived from petroleum. | Renewable feedstocks (e.g., sugars, glycerol). |

| Catalysts | Metal-based catalysts, strong acids/bases. | Engineered enzymes or whole-cell biocatalysts. |

| Reaction Conditions | Often requires high temperatures and pressures. | Typically operates in aqueous media at or near ambient temperature and pressure. |

| Environmental Impact | May generate hazardous waste and byproducts. | Reduced waste generation, biodegradable catalysts, lower energy consumption. |

| Selectivity | Can suffer from poor regioselectivity, leading to isomer mixtures. researchgate.net | Potentially high regio- and stereoselectivity, leading to a purer product. |

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 4-Amino-1-hydroxy-2-naphthoic acid, and how can reaction conditions be optimized?

- Methodological Answer : The synthesis of structurally similar naphthoic acid derivatives (e.g., 3-Amino-2-naphthoic acid) typically involves ammonolysis under high-pressure conditions with catalysts like zinc chloride or aluminum chloride . For this compound, analogous protocols may require:

- Catalyst Selection : Zinc oxide or ferrous ammonium salts to enhance regioselectivity.

- Temperature Control : Heating at 260–280°C to minimize side products (e.g., β-naphthol contamination).

- Purification : Recrystallization from ethanol-water mixtures to isolate the pure product.

- Key Considerations : Monitor reaction progress via TLC or HPLC to detect intermediates like β-naphthylamine, which may form under suboptimal conditions .

Q. How can researchers characterize the acid-base properties of this compound?

- Methodological Answer :

- Potentiometric Titration : Determine pKa values using standardized HCl/NaOH titrants. For structurally similar compounds (e.g., 4-Amino-2-naphthoic acid), reported pKa1 and pKa2 values are ~2.89 and ~4.46, respectively .

- Spectrophotometric Analysis : Monitor UV-Vis spectral shifts at varying pH to identify protonation/deprotonation states of the amino and hydroxyl groups.

- Computational Modeling : Use DFT calculations to predict ionization behavior and validate experimental data .

Q. What are the critical storage and handling protocols for this compound to ensure stability?

- Methodological Answer :

- Storage Conditions : Store in airtight, light-resistant containers at 2–8°C to prevent oxidation or photodegradation. Similar naphthoic acid derivatives (e.g., 2-Hydroxy-1-naphthoic acid) degrade under prolonged exposure to moisture or elevated temperatures .

- Handling Precautions : Use inert atmospheres (N2/Ar) during weighing and dissolution to minimize atmospheric CO2 absorption, which can alter solubility .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported yields for this compound synthesis across literature sources?

- Methodological Answer :

- Systematic Parameter Screening : Use Design of Experiments (DoE) to evaluate interactions between variables (e.g., catalyst loading, ammonia concentration, reaction time).

- Side Product Analysis : Employ GC-MS or LC-MS to identify byproducts (e.g., β-naphthol or sulfonic acid derivatives) that reduce yields .

- Reproducibility Checks : Validate protocols using independent replicates and cross-reference with alternative synthetic routes (e.g., catalytic hydrogenation of nitro precursors) .

Q. What advanced analytical techniques are suitable for assessing the purity and structural integrity of this compound?

- Methodological Answer :